
Rubidium tris(trimethylsilyl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Rubidium tris(trimethylsilyl)methanide can be synthesized through the reaction of rubidium metal with tris(trimethylsilyl)methane. The reaction typically involves the following steps:
Preparation of Tris(trimethylsilyl)methane: This precursor is synthesized by reacting trimethylsilyl chloride with a suitable base, such as lithium or sodium, in an inert solvent like tetrahydrofuran (THF).
Formation of this compound: The prepared tris(trimethylsilyl)methane is then reacted with rubidium metal in an inert atmosphere, such as argon or nitrogen, to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Rubidium tris(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tris(trimethylsilyl)methanide anion acts as a nucleophile.
Reduction Reactions: It can also act as a reducing agent in certain organic transformations.
Complexation Reactions: The rubidium ion can form complexes with various ligands, leading to the formation of coordination compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Reduction: Reagents such as hydrogen gas or hydride donors can be used, often under mild conditions.
Complexation: Ligands such as phosphines, amines, or ethers are used to form coordination complexes with the rubidium ion.
Major Products
Substitution Products: Alkylated or acylated derivatives of tris(trimethylsilyl)methane.
Reduction Products: Reduced organic compounds, such as alcohols or amines.
Complexes: Coordination compounds with various ligands.
科学的研究の応用
Rubidium tris(trimethylsilyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique electronic and structural properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential biological activity and therapeutic applications.
作用機序
The mechanism of action of rubidium tris(trimethylsilyl)methanide involves the interaction of the tris(trimethylsilyl)methanide anion with various substrates. The anion acts as a nucleophile, attacking electrophilic centers in the substrate molecules. The rubidium ion can also participate in coordination chemistry, forming complexes with ligands and facilitating various chemical transformations.
類似化合物との比較
Rubidium tris(trimethylsilyl)methanide can be compared with other alkali metal tris(trimethylsilyl)methanides, such as:
- Lithium Tris(trimethylsilyl)methanide
- Sodium Tris(trimethylsilyl)methanide
- Potassium Tris(trimethylsilyl)methanide
- Cesium Tris(trimethylsilyl)methanide
Uniqueness
This compound is unique due to the specific properties imparted by the rubidium ion, such as its larger ionic radius and different coordination chemistry compared to other alkali metals. This can lead to distinct reactivity and selectivity in chemical reactions.
Similar Compounds
- Lithium Tris(trimethylsilyl)methanide : Known for its high reactivity and use in organic synthesis.
- Sodium Tris(trimethylsilyl)methanide : Similar reactivity to lithium but with different solubility and stability properties.
- Potassium Tris(trimethylsilyl)methanide : Used in similar applications but with different coordination behavior.
- Cesium Tris(trimethylsilyl)methanide : Exhibits unique reactivity due to the large size of the cesium ion.
特性
CAS番号 |
165610-12-8 |
|---|---|
分子式 |
C10H27RbSi3 |
分子量 |
317.04 g/mol |
IUPAC名 |
bis(trimethylsilyl)methyl-trimethylsilane;rubidium(1+) |
InChI |
InChI=1S/C10H27Si3.Rb/c1-11(2,3)10(12(4,5)6)13(7,8)9;/h1-9H3;/q-1;+1 |
InChIキー |
PZWWNVQBEXKZMG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


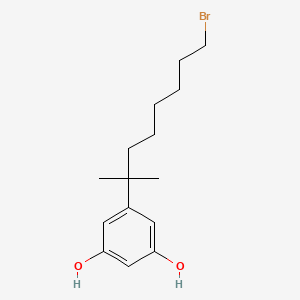


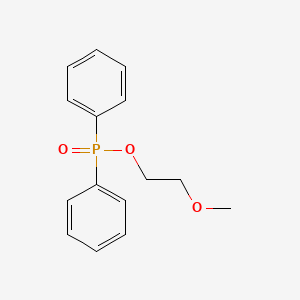
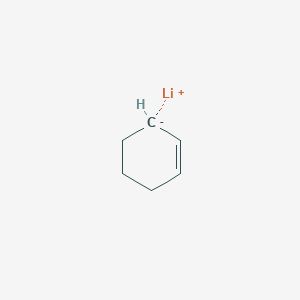
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
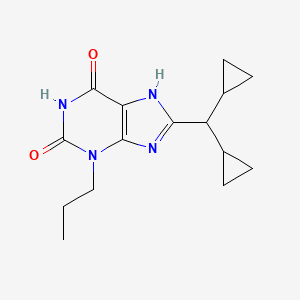
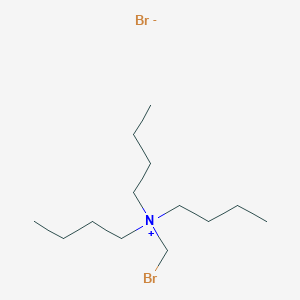

![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)

